molecular formula C14H9BrN2OS B092712 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one CAS No. 18009-07-9

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Cat. No.: B092712
CAS No.: 18009-07-9
M. Wt: 333.2 g/mol
InChI Key: VYQBHLQJGGBSDC-UHFFFAOYSA-N
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Description

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (CID 786570) is a key chemical intermediate in medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents . This compound features the quinazolin-4(3H)-one scaffold, a privileged structure in pharmacology known for its diverse biological activities . Recent scientific studies highlight its specific role as a precursor for synthesizing new quinazoline derivatives designed as potential cytotoxic agents . Research indicates that this compound can be efficiently functionalized at the thiol group to generate a library of compounds for biological evaluation . These derivatives have demonstrated promising in vitro antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer) . The presence of the bromo substituent at the 6-position of the quinazoline ring is a significant structural feature, as literature suggests it can enhance anticancer effects . This compound is intended for research purposes in pharmaceutical development and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBHLQJGGBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354910
Record name 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18009-07-9
Record name 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology

Reactants :

  • 5-Bromoanthranilic acid (1 mmol)

  • Phenyl isothiocyanate (1.2 mmol)

Solvent/Catalyst :

  • Choline chloride:urea (ChCl:urea, 1:2) DES (10 mL)

Conditions :

  • Temperature: 80°C

  • Duration: 1 hour

  • Workup: Precipitation with water, filtration, recrystallization from ethanol

Yield : 63%

Mechanism

The reaction proceeds via nucleophilic attack of the anthranilic acid nitrogen on the electrophilic carbon of phenyl isothiocyanate, followed by cyclization and dehydration (Fig. 1). DES acts as both solvent and catalyst, enhancing reaction efficiency through hydrogen bonding.

Microwave-Assisted Synthesis in Deep Eutectic Solvents

Methodology

Reactants :

  • 5-Bromoanthranilic acid (1 mmol)

  • Phenyl isothiocyanate (1.2 mmol)

Solvent/Catalyst :

  • ChCl:urea (1:2) DES (10 mL)

Conditions :

  • Microwave irradiation: 1800 W

  • Temperature: 80°C

  • Duration: 1 hour

Yield : 76%

Advantages

  • Reduced reaction time (1 hour vs. 20 hours for conventional heating).

  • Higher yield due to uniform heating and enhanced molecular interactions.

Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Methodology

Reactants :

  • 5-Bromoanthranilic acid (1 mmol)

  • Phenyl isothiocyanate (1.2 mmol)

Solvent/Catalyst :

  • ChCl:urea (1:2) DES (10 mL)

Conditions :

  • Ultrasonic frequency: 37 Hz

  • Power: 50 W

  • Temperature: 80°C

  • Duration: 1 hour

Yield : 34%

Limitations

  • Lower yield compared to microwave and conventional methods due to inefficient energy transfer in viscous DES.

Two-Step Synthesis via Intermediate Bromination

Step 1: Bromination of Anthranilic Acid Derivative

Reactants :

  • 5-Bromoanthranilic acid (1 mmol)

  • N-Bromosuccinimide (NBS, 1.2 mmol)

Solvent :

  • Acetonitrile

Conditions :

  • Room temperature, stirring until completion (monitored by TLC)

Intermediate : 6-Bromoanthranilic acid derivative

Characterization Data

  • 1H NMR (DMSO-d6) : δ 7.28–8.40 (m, aromatic protons), 2.23 ppm (s, -CH3).

  • FTIR (KBr) : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 687 cm⁻¹ (C–Br).

Alternative Alkylation Approaches

Methodology

Reactants :

  • 6-Bromo-2-mercaptoquinazolin-4(3H)-one (1 mmol)

  • Benzyl bromide or substituted alkyl halides (1.2 mmol)

Base :

  • K2CO3

Solvent :

  • DMF

Conditions :

  • Reflux at 100°C for 4–6 hours

Yield : 48–97% for derivatives

Application

This method is primarily used for synthesizing analogs but demonstrates the reactivity of the mercapto group for further functionalization.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Conventional (DES)80°C, 1 hour63%Eco-friendly, simple workupLonger duration than microwave
Microwave (DES)1800 W, 80°C, 1 hour76%Fast, high yieldRequires specialized equipment
Ultrasound (DES)50 W, 80°C, 1 hour34%Mild conditionsLow yield due to solvent viscosity
Two-Step BrominationRoom temperature, 6 hoursModeratePrecise bromine positioningMulti-step, lower overall yield
AlkylationReflux, 4–6 hours48–97%Versatile for derivativesRequires additional purification steps

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 2-mercapto-3-phenylquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and anticancer activities.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that are involved in disease pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with protein-protein interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

The mercapto group at position 2 distinguishes the target compound from analogs with methyl, chloro, or amino groups.

Compound Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one -SH C₁₄H₉BrN₂OS 333.2 High nucleophilicity, potential for disulfide bonding
6-Bromo-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-ones -CH₃ C₁₅H₁₁BrN₂O ~330–350 Antimicrobial (e.g., compound 2d: MIC 12.5 µg/mL against E. coli), anti-inflammatory (59% inhibition at 50 mg/kg)
6-Bromo-2-chloroquinazolin-4(3H)-one -Cl C₈H₄BrClN₂O 259.48 Higher density (1.95 g/cm³), boiling point 393.2°C
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one -NHPh C₁₄H₁₀BrN₃O 316.15 Liquid form, used in commercial R&D

Methyl derivatives exhibit stronger antimicrobial activity, suggesting steric or electronic optimization for specific applications.

Substituent Variations at Position 3

The phenyl group at position 3 is substituted with alkyl, benzyl, or cyclohexenyl groups in analogs, altering steric bulk and hydrophobicity.

Compound Position 3 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
6-Bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one 1-Phenylethyl C₁₆H₁₃BrN₂OS 361.26 Higher molecular weight, modified steric profile
3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one Benzyl C₂₁H₁₅BrN₂O 391/393 Microwave-assisted synthesis (85% yield), distinct ¹H-NMR shifts (δ 5.18 ppm for benzyl CH₂)
6-Bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one Cyclohexenylethyl C₁₇H₁₇BrN₂OS 377.3 Enhanced lipophilicity (XLogP3: 2.5)

The phenyl group in the target compound balances electronic effects and synthetic accessibility.

Biological Activity

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₉BrN₂OS, with a molecular weight of approximately 333.203 g/mol. Its structure includes:

  • A bromine atom at the 6th position
  • A mercapto group at the 2nd position
  • A phenyl group at the 3rd position

These structural features contribute to its unique chemical reactivity and biological activity, making it a candidate for further medicinal chemistry research.

The biological activity of this compound primarily involves interactions with specific molecular targets, including enzymes and receptors implicated in various disease pathways. The compound is believed to inhibit enzyme activity and modulate receptor functions, which can lead to therapeutic effects against various diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing comparable efficacy to standard antimicrobial agents. For instance:

Microorganism Inhibition Zone (mm) Standard Drug
Staphylococcus aureus18Penicillin
Escherichia coli15Ampicillin
Pseudomonas aeruginosa20Ciprofloxacin

The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) demonstrated that treatment with this compound resulted in significant reduction in cell viability.
  • Mechanisms : The compound appears to affect the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases, leading to increased cell death in cancerous cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, emphasizing its potential as a lead compound for developing new antibiotics .
  • Anticancer Potential : Another investigation highlighted its ability to inhibit tumor growth in animal models, suggesting that this compound could serve as a basis for new cancer therapies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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